molecular formula C22H23N3O6S2 B5586997 1,4-bis(benzenesulfonyl)-N-(furan-2-ylmethyl)piperazine-2-carboxamide

1,4-bis(benzenesulfonyl)-N-(furan-2-ylmethyl)piperazine-2-carboxamide

Cat. No.: B5586997
M. Wt: 489.6 g/mol
InChI Key: YTJITIYIEWFRSU-UHFFFAOYSA-N
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Description

1,4-bis(benzenesulfonyl)-N-(furan-2-ylmethyl)piperazine-2-carboxamide is a complex organic compound that features a piperazine ring substituted with benzenesulfonyl and furan-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(benzenesulfonyl)-N-(furan-2-ylmethyl)piperazine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Core: Starting with piperazine, the core structure is often modified through nucleophilic substitution reactions.

    Introduction of Benzenesulfonyl Groups: Benzenesulfonyl chloride can be reacted with the piperazine under basic conditions to introduce the benzenesulfonyl groups.

    Attachment of Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable furan derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,4-bis(benzenesulfonyl)-N-(furan-2-ylmethyl)piperazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The benzenesulfonyl groups can be reduced to corresponding sulfides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone derivative, while reduction of the benzenesulfonyl groups could produce corresponding sulfides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique structural properties.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like 1,4-bis(benzenesulfonyl)-N-(furan-2-ylmethyl)piperazine-2-carboxamide would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(benzenesulfonyl)piperazine: Lacks the furan-2-ylmethyl group.

    N-(furan-2-ylmethyl)piperazine-2-carboxamide: Lacks the benzenesulfonyl groups.

Uniqueness

1,4-bis(benzenesulfonyl)-N-(furan-2-ylmethyl)piperazine-2-carboxamide is unique due to the combination of benzenesulfonyl and furan-2-ylmethyl groups on the piperazine core, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1,4-bis(benzenesulfonyl)-N-(furan-2-ylmethyl)piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S2/c26-22(23-16-18-8-7-15-31-18)21-17-24(32(27,28)19-9-3-1-4-10-19)13-14-25(21)33(29,30)20-11-5-2-6-12-20/h1-12,15,21H,13-14,16-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJITIYIEWFRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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